Palmitoylisopropylamide
Overview
Description
Palmitoylisopropylamide (PIA) is a synthetic analog of palmitoyl ethanolamide . It incorporates isopropyl amide in place of the native ethanolamide .
Molecular Structure Analysis
The molecular formula of Palmitoylisopropylamide is C19H39NO . Its molecular weight is 297.52 .Physical And Chemical Properties Analysis
Palmitoylisopropylamide is a crystalline solid . It has a solubility of 3 mg/ml in DMF and 20 mg/ml in Ethanol . It should be stored at room temperature .Scientific Research Applications
Reduction of Pesticide Application via Real-Time Precision Spraying
Specific Scientific Field
Agricultural science, precision agriculture, and crop protection.
Summary of the Application
The objective of this study was to quantify the reduction of pesticides applied to soybean and maize crops using a site-specific spraying application based on real-time sensors in the Brazilian Cerrado region. The researchers aimed to reduce production costs while maintaining crop yield and minimizing environmental impact.
Experimental Procedures
Results and Outcomes
Reference
Safety And Hazards
Future Directions
While specific future directions for Palmitoylisopropylamide are not detailed in the available resources, one paper suggests that Palmitoylisopropylamide may prove useful as a template for the design of compounds that reduce the cellular accumulation and metabolism of AEA without affecting either CB1 or CB2 receptors .
properties
IUPAC Name |
N-propan-2-ylhexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoylisopropylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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